Cas no 87504-51-6 ((3-chloroadamantan-1-yl)methanamine)
(3-chloroadamantan-1-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (3-chloroadamantan-1-yl)methanamine
- 87504-51-6
- EN300-40726
- AKOS001584844
- AKOS022646305
- SCHEMBL7571363
-
- Inchi: 1S/C11H18ClN/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9H,1-7,13H2
- InChI Key: QQGQLEXVVFHBGT-UHFFFAOYSA-N
- SMILES: ClC12CC3CC(C1)CC(CN)(C3)C2
Computed Properties
- Exact Mass: 199.1127773Da
- Monoisotopic Mass: 199.1127773Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
(3-chloroadamantan-1-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-40726-0.05g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 0.05g |
$188.0 | 2023-06-08 | ||
| Enamine | EN300-40726-0.1g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 0.1g |
$282.0 | 2023-06-08 | ||
| Enamine | EN300-40726-0.25g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 0.25g |
$403.0 | 2023-06-08 | ||
| Enamine | EN300-40726-0.5g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 0.5g |
$636.0 | 2023-06-08 | ||
| Enamine | EN300-40726-1.0g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 1g |
$813.0 | 2023-06-08 | ||
| Enamine | EN300-40726-2.5g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 2.5g |
$1594.0 | 2023-06-08 | ||
| Enamine | EN300-40726-5.0g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 5g |
$2360.0 | 2023-06-08 | ||
| Enamine | EN300-40726-10.0g |
(3-chloroadamantan-1-yl)methanamine |
87504-51-6 | 10g |
$3500.0 | 2023-06-08 |
(3-chloroadamantan-1-yl)methanamine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (3-chloroadamantan-1-yl)methanamine
Introduction to (3-Chloroadamantan-1-yl)methanamine (CAS No. 87504-51-6)
(3-Chloroadamantan-1-yl)methanamine, with the CAS number 87504-51-6, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique adamantane framework, which imparts it with distinct physical and chemical properties. The presence of a chloro substituent and a primary amine group further enhances its reactivity and potential applications in various scientific domains.
The adamantane scaffold, a tricyclic cyclohexane derivative, is well-known for its structural rigidity and high thermal stability. These properties make (3-Chloroadamantan-1-yl)methanamine an attractive candidate for the development of novel pharmaceuticals, particularly in the areas of antiviral and anti-inflammatory agents. Recent studies have highlighted the potential of adamantane derivatives in modulating viral replication and reducing inflammation, making them valuable targets for drug discovery.
In terms of chemical synthesis, (3-Chloroadamantan-1-yl)methanamine can be prepared through a series of well-documented reactions. One common approach involves the reaction of 3-chloroadamantane with methylamine in the presence of a suitable catalyst. This method yields high purity products and is widely used in both academic and industrial settings. The synthesis process can be optimized to achieve high yields and minimize by-products, ensuring the compound's suitability for further research and development.
The biological activity of (3-Chloroadamantan-1-yl)methanamine has been extensively studied in recent years. In vitro assays have demonstrated its potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral entry into host cells, thereby preventing viral replication. Additionally, the compound has shown promise in reducing inflammation by modulating the activity of key inflammatory mediators such as cytokines and chemokines.
Clinical trials are currently underway to evaluate the safety and efficacy of (3-Chloroadamantan-1-yl)methanamine in treating various viral infections and inflammatory conditions. Preliminary results have been encouraging, with the compound demonstrating a favorable safety profile and significant therapeutic effects. However, further research is needed to fully understand its pharmacokinetics, pharmacodynamics, and potential side effects.
In addition to its pharmaceutical applications, (3-Chloroadamantan-1-yl)methanamine has also found use in other scientific fields. For example, it serves as an important intermediate in the synthesis of more complex organic molecules, particularly those with biological relevance. The compound's unique structure makes it a valuable building block for constructing novel materials with tailored properties.
The environmental impact of (3-Chloroadamantan-1-yl)methanamine is another area of ongoing research. Studies have shown that the compound is relatively stable under environmental conditions but can be biodegraded over time. Efforts are being made to develop more sustainable synthesis methods that minimize environmental footprint while maintaining high product quality.
In conclusion, (3-Chloroadamantan-1-yl)methanamine (CAS No. 87504-51-6) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activity make it an attractive target for the development of new antiviral and anti-inflammatory agents. Ongoing research continues to uncover new applications and optimize its use in various scientific domains.
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